molecular formula C11H9F3N4O B12141688 [5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl](2-methylphenyl)methanone CAS No. 881044-57-1

[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl](2-methylphenyl)methanone

Cat. No.: B12141688
CAS No.: 881044-57-1
M. Wt: 270.21 g/mol
InChI Key: CBWIRRGNSWVJAU-UHFFFAOYSA-N
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Description

5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-ylmethanone: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-ylmethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the 2-Methylphenyl Group: This step involves a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar activities and is of interest for drug discovery and development.

Medicine

Medicinally, triazole derivatives are known for their antifungal, antiviral, and anticancer properties. This compound could be explored for similar therapeutic applications, particularly in the development of new pharmaceuticals.

Industry

In industry, triazole derivatives are used in the production of agrochemicals, dyes, and polymers. This compound may find applications in these areas due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-ylmethanone is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The triazole ring can interact with active sites of enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-ylmethanone
  • 5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-ylmethanone
  • 5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-ylmethanone

Uniqueness

The uniqueness of 5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-ylmethanone lies in the specific positioning of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also contributes to its distinct properties, such as increased lipophilicity and metabolic stability.

Properties

CAS No.

881044-57-1

Molecular Formula

C11H9F3N4O

Molecular Weight

270.21 g/mol

IUPAC Name

[5-amino-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-(2-methylphenyl)methanone

InChI

InChI=1S/C11H9F3N4O/c1-6-4-2-3-5-7(6)8(19)18-10(15)16-9(17-18)11(12,13)14/h2-5H,1H3,(H2,15,16,17)

InChI Key

CBWIRRGNSWVJAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C(=NC(=N2)C(F)(F)F)N

Origin of Product

United States

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